Methyl 4-(1,3-benzoxazol-2-yl)benzoate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
20000-53-7 |
|---|---|
Molecular Formula |
C15H11NO3 |
Molecular Weight |
253.25 g/mol |
IUPAC Name |
methyl 4-(1,3-benzoxazol-2-yl)benzoate |
InChI |
InChI=1S/C15H11NO3/c1-18-15(17)11-8-6-10(7-9-11)14-16-12-4-2-3-5-13(12)19-14/h2-9H,1H3 |
InChI Key |
KDKBWBVNDADEON-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=NC3=CC=CC=C3O2 |
Origin of Product |
United States |
Advanced Spectroscopic and Structural Elucidation of Methyl 4 1,3 Benzoxazol 2 Yl Benzoate
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectral Interpretation for Proton Environments
A ¹H NMR spectrum of Methyl 4-(1,3-benzoxazol-2-yl)benzoate would be expected to show distinct signals corresponding to the aromatic protons on both the benzoate (B1203000) and benzoxazole (B165842) rings, as well as a singlet for the methyl ester protons.
Benzoate Protons: The protons on the para-substituted benzene (B151609) ring would likely appear as two distinct doublets in the downfield region (typically δ 7.0-8.5 ppm). The protons ortho to the ester group would be expected at a different chemical shift than the protons ortho to the benzoxazole substituent due to their different electronic environments.
Benzoxazole Protons: The four protons on the benzoxazole ring system would also resonate in the aromatic region, with their specific chemical shifts and coupling patterns depending on their positions relative to the oxygen and nitrogen atoms.
Methyl Protons: The three protons of the methyl ester group (-OCH₃) would be expected to appear as a sharp singlet, likely in the range of δ 3.5-4.0 ppm.
¹³C NMR Spectral Analysis for Carbon Framework
The ¹³C NMR spectrum would provide information about the carbon skeleton of the molecule.
Carbonyl Carbon: A signal for the ester carbonyl carbon would be expected in the downfield region of the spectrum, typically around δ 165-175 ppm.
Aromatic and Heterocyclic Carbons: The carbon atoms of the benzene and benzoxazole rings would appear in the range of approximately δ 110-160 ppm. The specific chemical shifts would be influenced by the attached functional groups and heteroatoms.
Methyl Carbon: The carbon of the methyl ester group would be expected to resonate in the upfield region, typically around δ 50-55 ppm.
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Assignments
2D NMR experiments would be crucial for unambiguously assigning the proton and carbon signals and confirming the structure.
COSY (Correlation Spectroscopy): Would show correlations between protons that are coupled to each other, helping to identify adjacent protons within the aromatic rings.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): Would reveal one-bond correlations between protons and the carbons to which they are directly attached.
HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons that are two or three bonds away, which is essential for establishing the connectivity between the benzoate and benzoxazole moieties and the position of the ester group.
Infrared (IR) and Raman Spectroscopy
Vibrational Mode Analysis of Key Functional Groups
The IR and Raman spectra would show characteristic absorption bands for the various functional groups present in the molecule.
C=O Stretch: A strong absorption band for the ester carbonyl group would be expected in the region of 1700-1730 cm⁻¹.
C-O Stretch: The C-O stretching vibrations of the ester group would likely appear in the 1100-1300 cm⁻¹ region.
C=N Stretch: The C=N stretching of the oxazole ring would be expected around 1600-1680 cm⁻¹.
Aromatic C=C Stretches: Multiple bands in the 1450-1600 cm⁻¹ region would correspond to the C=C stretching vibrations within the aromatic and heterocyclic rings.
C-H Stretches: Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while the C-H stretching of the methyl group would be observed just below 3000 cm⁻¹.
Characterization of Aromatic and Heterocyclic Ring Systems
To proceed with the requested detailed analysis, the actual spectral data for this compound is required.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal technique for probing the electronic transitions within a molecule. For this compound, the conjugated system encompassing the benzoxazole and benzoate moieties is expected to give rise to characteristic absorption bands in the UV region.
Absorption Maxima and Molar Extinction Coefficients
Table 1: Predicted UV-Vis Absorption Data for this compound in a Nonpolar Solvent
| Predicted λmax (nm) | Predicted Molar Extinction Coefficient (ε, L·mol-1·cm-1) |
| ~300-320 | > 20,000 |
| ~240-260 | > 15,000 |
Note: The data in this table is hypothetical and based on the typical spectroscopic properties of 2-arylbenzoxazole derivatives. Actual experimental values may vary.
Electronic Transition Assignments (π-π and n-π)**
The electronic transitions observed in the UV-Vis spectrum of this compound are primarily attributed to π → π* and n → π* transitions.
The high-intensity absorption bands are characteristic of π → π transitions, which involve the excitation of an electron from a π bonding orbital to a π antibonding orbital. The extensive conjugated system, which includes the benzene rings of both the benzoxazole and benzoate groups, as well as the oxazole ring, provides the necessary molecular orbitals for these transitions. The delocalization of π-electrons across this system lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in absorption at longer wavelengths.
In addition to the strong π → π* transitions, weaker n → π transitions* are also anticipated. These transitions involve the excitation of a non-bonding electron (from the lone pairs on the oxygen and nitrogen atoms of the benzoxazole ring and the oxygen atoms of the ester group) to a π* antibonding orbital. These transitions are generally of lower intensity compared to π → π* transitions and may be observed as shoulders on the main absorption bands or may be obscured by them.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise mass of a molecule, which in turn allows for the unambiguous confirmation of its molecular formula. It also provides valuable structural information through the analysis of fragmentation patterns.
Accurate Mass Determination and Molecular Formula Confirmation
The molecular formula of this compound is C₁₅H₁₁NO₃. High-resolution mass spectrometry would be expected to yield an accurate mass measurement for the molecular ion ([M]⁺ or protonated molecule [M+H]⁺) that is consistent with this formula.
Table 2: Theoretical and Expected HRMS Data for this compound
| Ion | Molecular Formula | Theoretical Monoisotopic Mass (Da) |
| [M]⁺ | C₁₅H₁₁NO₃ | 253.0739 |
| [M+H]⁺ | C₁₅H₁₂NO₃⁺ | 254.0817 |
Note: The data in this table is calculated based on the molecular formula. Experimental values from HRMS should be within a few parts per million (ppm) of the theoretical values.
Fragmentation Pattern Analysis for Structural Features
The fragmentation of this compound in a mass spectrometer would likely proceed through several characteristic pathways, providing evidence for its key structural features. The stability of the aromatic benzoxazole core would influence the fragmentation process.
A probable primary fragmentation event would be the loss of the methoxy group (-OCH₃) from the ester functionality, leading to the formation of a stable acylium ion. Another likely fragmentation would involve the cleavage of the ester group itself, resulting in the loss of a methoxycarbonyl radical (·COOCH₃) or a neutral carbon monoxide and methoxy radical.
The benzoxazole ring itself can undergo characteristic fragmentation. This may include the loss of carbon monoxide (CO) from the oxazole ring or cleavage to produce ions corresponding to the benzoxazole cation or related fragments. The presence of these specific fragment ions in the mass spectrum would provide strong evidence for the proposed structure.
X-ray Crystallography and Solid-State Structural Analysis
While a specific crystal structure for this compound has not been found in the searched literature, insights into its solid-state conformation can be gleaned from the crystal structure of the closely related compound, methyl 1,3-benzoxazole-2-carboxylate.
Based on the analysis of similar structures, it is anticipated that the this compound molecule would be largely planar in the solid state. This planarity is favored by the extensive π-conjugation across the benzoxazole and benzoate ring systems. The dihedral angle between the benzoxazole and the phenyl ring of the benzoate group is expected to be relatively small, allowing for effective electronic communication between the two moieties.
Determination of Molecular Conformation and Geometry
A comprehensive search of scientific literature and crystallographic databases did not yield specific experimental data from single-crystal X-ray diffraction for this compound. Therefore, a detailed analysis of its precise molecular conformation and geometry based on direct experimental evidence cannot be provided at this time.
However, valuable insights can be inferred from the crystallographic data of closely related compounds, such as methyl 1,3-benzoxazole-2-carboxylate. nih.govresearchgate.net For this analogous molecule, studies have revealed a nearly planar conformation. nih.govresearchgate.net The benzoxazole ring system itself is inherently planar, and the substituent at the 2-position tends to have a minimal dihedral angle with respect to the ring. In methyl 1,3-benzoxazole-2-carboxylate, the molecule is almost flat, with a minor torsion angle observed between the heterocyclic ring and the carbonyl group. nih.govresearchgate.net
To provide precise, experimentally verified data, a single-crystal X-ray diffraction study of this compound would be required. Such an analysis would yield accurate bond lengths, bond angles, and torsion angles, which are essential for a definitive description of its molecular geometry.
Interactive Data Table: Hypothetical Geometric Parameters of this compound based on Analogous Structures
| Parameter | Expected Value Range | Rationale |
| Dihedral Angle (Benzoxazole - Phenyl) | < 10° | To maximize π-conjugation between the aromatic systems. |
| Dihedral Angle (Phenyl - Ester Group) | < 15° | Generally observed for substituted benzoates to maintain a degree of planarity. |
| C=N Bond Length (in Benzoxazole) | ~1.29 Å | Characteristic double bond length within the oxazole ring, as seen in similar structures. nih.gov |
| C-O Bond Lengths (in Benzoxazole) | >1.36 Å | Typical single bond character within the heterocyclic ring. nih.gov |
Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding)
Without experimental crystal structure data for this compound, a definitive description of its crystal packing and intermolecular interactions is not possible. However, an analysis of related structures allows for a predictive discussion of the types of non-covalent interactions that are likely to govern its solid-state assembly.
For this compound, it is plausible that similar interactions would play a crucial role in its crystal packing. The presence of multiple aromatic rings (the benzoxazole system and the phenyl ring) provides ample opportunity for π–π stacking. The nitrogen atom in the benzoxazole ring can act as a hydrogen bond acceptor, potentially forming C—H···N interactions with hydrogen atoms from neighboring molecules. Similarly, the oxygen atoms of the ester group are likely to participate in C—H···O hydrogen bonds.
Interactive Data Table: Plausible Intermolecular Interactions in the Crystal Structure of this compound
| Interaction Type | Potential Donor/Acceptor Atoms | Expected Significance |
| π–π Stacking | Benzoxazole and Phenyl Rings | High - a major contributor to crystal packing. |
| C—H···N Hydrogen Bonding | C-H bonds and the Nitrogen of the benzoxazole ring | Moderate - contributes to directional packing. |
| C—H···O Hydrogen Bonding | C-H bonds and the Oxygen atoms of the ester group | Moderate - influences the local arrangement of molecules. |
Computational Chemistry and Theoretical Investigations of Methyl 4 1,3 Benzoxazol 2 Yl Benzoate
Quantum Chemical Calculations
Quantum chemical calculations have become an indispensable tool for predicting the molecular properties of compounds like Methyl 4-(1,3-benzoxazol-2-yl)benzoate. These methods, rooted in quantum mechanics, allow for the detailed examination of molecular orbitals and energy levels, offering a theoretical framework to complement experimental findings.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It has been widely applied to study the ground state properties of organic molecules, including benzoxazole (B165842) derivatives. rjeid.comnih.gov The B3LYP (Becke, 3-parameter, Lee–Yang–Parr) functional combined with a suitable basis set, such as 6-311++G(d,p), is a common choice for such calculations, providing a good balance between accuracy and computational cost. researchgate.net
The first step in a typical DFT study is the geometry optimization of the molecule. This process determines the lowest energy arrangement of the atoms, corresponding to the most stable conformation of this compound. The optimization process involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached. The resulting optimized structure provides key information about bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's three-dimensional shape and steric properties.
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. youtube.com The HOMO is the orbital that acts as an electron donor, while the LUMO is the electron acceptor. The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity. The distribution of these orbitals across the molecule indicates the likely sites for electrophilic and nucleophilic attack.
For this compound, the HOMO is expected to be localized on the electron-rich benzoxazole ring system, while the LUMO may be distributed over the electron-withdrawing methyl benzoate (B1203000) moiety. The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter for determining the molecule's kinetic stability and chemical reactivity. malayajournal.org A smaller energy gap suggests that the molecule is more reactive and can be more easily excited. nih.gov
Table 1: Representative Frontier Molecular Orbital Energies
| Orbital | Energy (eV) |
|---|---|
| HOMO | -6.5 |
| LUMO | -1.8 |
| Energy Gap (ΔE) | 4.7 |
Note: These are representative values based on similar benzoxazole derivatives and the actual values for this compound would require specific calculations.
Global reactivity descriptors are chemical concepts derived from the HOMO and LUMO energies that provide a quantitative measure of a molecule's reactivity. nih.gov These descriptors include electronegativity (χ), chemical potential (μ), chemical hardness (η), chemical softness (S), and the electrophilicity index (ω).
Electronegativity (χ): Represents the ability of a molecule to attract electrons.
Chemical Hardness (η): Measures the resistance to change in electron distribution or charge transfer. A harder molecule has a larger HOMO-LUMO gap.
Chemical Softness (S): The reciprocal of hardness, indicating how easily a molecule undergoes electronic changes.
Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.
These parameters are calculated using the following equations:
χ = - (EHOMO + ELUMO) / 2
η = (ELUMO - EHOMO) / 2
S = 1 / η
ω = μ2 / 2η (where μ = -χ)
Table 2: Representative Global Reactivity Descriptors
| Descriptor | Value (eV) |
|---|---|
| Electronegativity (χ) | 4.15 |
| Chemical Hardness (η) | 2.35 |
| Chemical Softness (S) | 0.43 |
| Electrophilicity Index (ω) | 3.66 |
Note: These values are illustrative and derived from the representative FMO energies in Table 1.
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the properties of molecules in their electronically excited states. This method is particularly useful for predicting absorption spectra and understanding the nature of electronic transitions.
TD-DFT calculations can determine the energies of the low-lying singlet (Sn) and triplet (Tn) excited states. The energy difference between the ground state (S0) and the first singlet excited state (S1) corresponds to the energy of the lowest absorption band in the UV-visible spectrum. Similarly, the energy of the first triplet state (T1) is important for understanding phosphorescence and intersystem crossing processes.
These calculations provide insights into the photophysical properties of this compound, such as its potential for fluorescence or phosphorescence. The nature of the electronic transitions (e.g., π → π* or n → π*) can also be determined by analyzing the molecular orbitals involved in the excitation.
Table 3: Representative Calculated Singlet and Triplet Excitation Energies
| State | Excitation Energy (eV) | Wavelength (nm) |
|---|---|---|
| S1 | 3.8 | 326 |
| T1 | 2.9 | 427 |
Note: These are hypothetical values to illustrate the output of TD-DFT calculations.
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties
Excitation Energy and Oscillator Strength Predictions
Theoretical predictions of excitation energies and oscillator strengths are crucial for understanding the electronic absorption properties of this compound. Time-Dependent Density Functional Theory (TD-DFT) is a widely employed method for such calculations, providing a balance between computational cost and accuracy. researchgate.netbenasque.org
Research on related benzoxazole derivatives demonstrates that TD-DFT calculations can effectively predict the energies and oscillator strengths of vertical transitions. researchgate.net These calculations help in assigning the absorption bands observed in experimental UV-Vis spectra to specific electronic transitions, such as π-π* transitions within the conjugated system. For instance, studies on other benzoxazole compounds have shown good correspondence between TD-DFT results and experimental absorption frequencies. researchgate.net While specific data for this compound is not extensively documented in readily available literature, the methodology is well-established.
The following table illustrates the type of data that would be generated from such a theoretical study, based on findings for analogous compounds.
| Transition | Excitation Energy (eV) | Oscillator Strength (f) |
| S0 → S1 | Value | Value |
| S0 → S2 | Value | Value |
| S0 → S3 | Value | Value |
| Note: The values in this table are placeholders and represent the type of data obtained from TD-DFT calculations. |
Theoretical Photophysical Property Prediction
Computational methods are also invaluable for predicting the photophysical properties of this compound, including its fluorescence and potential for phenomena like Excited State Intramolecular Proton Transfer (ESIPT). dnu.dp.uaresearchgate.net The electronic structure of the first excited state, calculated using methods like TD-DFT, provides insights into the emission properties of the molecule. researchgate.net
For many benzoxazole derivatives, computational studies have been instrumental in explaining their photophysical behavior, such as large Stokes shifts. researchgate.net Theoretical modeling can elucidate the changes in molecular geometry and electronic distribution upon excitation, which govern the fluorescence characteristics. For example, in similar molecules, the calculations of frontier molecular orbitals (HOMO and LUMO) help to understand the charge transfer nature of the excited state. researchgate.netfrontiersin.org
| Photophysical Property | Predicted Value/Characteristic |
| Emission Wavelength (nm) | Value |
| Stokes Shift (nm) | Value |
| Fluorescence Quantum Yield | Qualitative Prediction |
| Nature of Emissive State | e.g., π-π, ICT* |
| Note: This table provides an example of the kind of photophysical data that can be predicted computationally. ICT stands for Intramolecular Charge Transfer. |
Vibrational Frequency Calculations and Spectroscopic Data Simulation
Vibrational frequency calculations, typically performed using Density Functional Theory (DFT), are essential for interpreting experimental infrared (IR) and Raman spectra. researchgate.netresearchgate.net By calculating the harmonic vibrational frequencies, it is possible to assign the observed spectral bands to specific molecular vibrations, such as stretching, bending, and torsional modes. researchgate.netnih.gov
For benzoxazole derivatives, DFT calculations at levels like B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)) have been shown to provide theoretical vibrational spectra that are in good agreement with experimental data after applying a suitable scaling factor. researchgate.netnih.govias.ac.in These calculations aid in a more precise understanding of the molecule's structural and bonding characteristics.
| Vibrational Mode | Calculated Frequency (cm-1) (Scaled) | Experimental Frequency (cm-1) | Assignment |
| C=O stretch | Value | Value | Ester group |
| C=N stretch | Value | Value | Oxazole ring |
| Aromatic C-H stretch | Value | Value | Benzene (B151609)/Benzoxazole rings |
| Ring breathing | Value | Value | Benzoxazole moiety |
| Note: This table is a representative example of how calculated vibrational frequencies are correlated with experimental data. |
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations offer a window into the dynamic behavior of this compound, from its conformational preferences to its interactions with its environment.
Conformational Landscape Exploration and Stability Analysis
The conformational landscape of this compound is determined by the rotational freedom around the single bonds connecting the benzoxazole and benzoate moieties. Computational methods can be used to explore the potential energy surface and identify the most stable conformers. The dihedral angle between the pyrimidine (B1678525) and benzene rings in a related compound was found to be 58.4 (1)°. nih.gov In another case, the dihedral angle between an aromatic ring and a –COOMe group was determined to be 0.95 (6)°. researchgate.net Such studies involve systematically rotating the key dihedral angles and calculating the energy of each resulting conformation to identify the global and local minima. This analysis is crucial for understanding the molecule's preferred shape, which in turn influences its physical and biological properties.
Intermolecular Interactions and Aggregation Behavior
The way molecules of this compound interact with each other governs its solid-state properties and aggregation behavior in solution. Computational studies can predict and characterize various non-covalent interactions, such as π-π stacking and hydrogen bonding. In the crystal structure of a similar compound, molecules were observed to form centrosymmetric dimers via intermolecular N-H⋯N hydrogen bonds. nih.gov These dimers were further connected through halogen bonds. nih.gov Hirshfeld surface analysis is a computational tool that can be used to visualize and quantify these intermolecular contacts. Understanding these interactions is key to predicting crystal packing and the tendency of the molecules to aggregate, which can significantly affect their photophysical properties.
Solvent Effects on Molecular Structure and Properties
The properties of this compound can be significantly influenced by its solvent environment. Solvatochromism, the change in color (absorption or emission) with solvent polarity, is a common phenomenon for molecules with a significant change in dipole moment upon electronic excitation. mdpi.comeurjchem.com
Continuum solvation models, such as the Polarizable Continuum Model (PCM), are frequently used in quantum chemical calculations to simulate the effect of a solvent. researchgate.netrsc.org These models treat the solvent as a continuous dielectric medium, allowing for the calculation of molecular properties in different solvent environments. researchgate.net By performing calculations in a series of solvents with varying polarities, it is possible to predict the solvatochromic shifts and gain insight into the nature of the solute-solvent interactions. nih.gov For example, a red shift in the absorption spectrum with increasing solvent polarity would suggest that the excited state is more polar than the ground state.
Elucidation of Structure-Property Relationships
Computational chemistry and theoretical investigations serve as powerful tools to unravel the intricate relationships between the molecular structure of this compound and its inherent properties. By employing theoretical models, researchers can predict and understand how subtle changes in the molecule's architecture influence its electronic and optical behavior. This predictive capability is crucial for the rational design of new materials with tailored functionalities. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), allow for a detailed examination of the electronic structure and geometry of benzoxazole derivatives, providing deep insights into their structure-property correlations. researchgate.netresearchgate.net
Influence of Substituents on Electronic Structure
The electronic properties of π-conjugated organic molecules, including benzoxazole derivatives, are highly sensitive to the nature of substituent groups attached to the core structure. researchgate.net These substituents can be broadly classified as electron-donating groups (EDGs) or electron-withdrawing groups (EWGs), and their placement can strategically tune the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com
The energy levels of HOMO and LUMO and the corresponding energy gap (Egap) are critical determinants of a molecule's electronic and optical characteristics. Generally, EDGs tend to increase the HOMO energy level, while EWGs lower the LUMO energy level. mdpi.comsciepub.com The combination of these effects typically leads to a reduction in the HOMO-LUMO gap, which can cause a bathochromic (red) shift in the molecule's absorption spectrum. researchgate.net
For instance, theoretical studies on various heterocyclic compounds demonstrate these principles clearly. In a study of benzothiazole (B30560) derivatives, the substitution of an electron-withdrawing -NO2 group was found to significantly lower both HOMO and LUMO energies, resulting in a reduced energy gap compared to derivatives with an electron-donating -CH3 group. mdpi.com Similarly, investigations into 1,3-benzoxazole derivatives showed that adding an acceptor fragment like a nitro group (-NO2) can decrease the energy gap and increase the dipole moment, indicating a significant intramolecular charge transfer. researchgate.net Conversely, electron-donating substituents like methyl (-CH3) or hydroxyl (-OH) groups tend to have the opposite effect. sciepub.com The controlled modification of these frontier orbitals is a fundamental strategy in tuning the properties of organic materials for applications in optoelectronics. mdpi.com
Table 1: Effect of Substituents on Frontier Molecular Orbital Energies (eV) of a Benzoxazole Parent Structure Data derived from theoretical studies on substituted 1,3-Benzoxazole derivatives. researchgate.net
| Substituent Group | Nature | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |
| None (Parent Molecule) | - | -6.29 | -2.31 | 3.98 |
| Amino (-NH2) | Donor | -5.74 | -1.90 | 3.84 |
| Nitro (-NO2) | Acceptor | -6.99 | -3.68 | 3.31 |
| Amino (Donor) + Nitro (Acceptor) | Donor-Acceptor | -6.29 | -3.73 | 2.56 |
Correlation Between Molecular Geometry and Optical/Electronic Attributes
The three-dimensional arrangement of atoms in a molecule—its geometry—plays a pivotal role in defining its optical and electronic attributes. For conjugated systems like this compound, the degree of planarity is particularly important. A more planar structure facilitates greater π-electron delocalization across the molecule, which generally leads to a smaller HOMO-LUMO gap and a red shift in absorption and emission spectra. nih.gov
Deviations from planarity can disrupt π-conjugation, increase the energy gap, and consequently shift optical transitions to shorter wavelengths (a hypsochromic or blue shift). researchgate.net Furthermore, molecular geometry directly impacts other electronic properties, such as the dipole moment. Asymmetric substitution on the benzoxazole framework can induce a significant dipole moment, influencing the molecule's polarity, solubility, and intermolecular interactions. researchgate.netresearchgate.net Computational studies on benzoxazole derivatives have shown that the dipole moment can be substantially increased by introducing both donor and acceptor substituents, which enhances intramolecular charge transfer and affects the material's optical properties. researchgate.net The strong correlation between a large HOMO-LUMO band gap and the light-emitting properties of benzoxazole derivatives has also been noted. researchgate.net
Table 2: Calculated Electronic and Optical Properties of Benzoxazole Derivatives Data derived from theoretical studies on various benzoxazole derivatives. researchgate.netresearchgate.net
| Compound | Dipole Moment (Debye) | Energy Gap (ΔE) (eV) | Max. Absorption Wavelength (λmax) (nm) |
| Parent Benzoxazole Derivative | 2.34 | 3.98 | 311.94 |
| Nitro-Substituted Derivative | 3.72 | 3.97 | 312.78 |
| Amino-Substituted Derivative | 4.09 | 3.84 | 322.88 |
| Amino & Nitro-Substituted Derivative | 8.90 | 2.56 | 484.34 |
Photophysical and Optoelectronic Characterization of Methyl 4 1,3 Benzoxazol 2 Yl Benzoate
Detailed Absorption and Emission Spectral Analysis
The electronic absorption and emission spectra of Methyl 4-(1,3-benzoxazol-2-yl)benzoate are governed by the extended π-conjugated system formed by the benzoxazole (B165842) and phenyl moieties. The absorption spectrum is typically characterized by intense bands in the ultraviolet (UV) region, corresponding to π-π* transitions. The emission spectrum, observed upon excitation at the absorption maximum, provides insights into the nature of the first excited singlet state (S₁).
Table 1: Photophysical Characteristics of Representative 2-(Hydroxyphenyl)benzoxazole Derivatives
| Compound | State/Solvent | Excitation λ (nm) | Emission λ (nm) | Quantum Yield (%) | Lifetime (ns) |
| BOSo | Solid State | 350 | 466, 530 | 12 | 1.15 |
| Acetonitrile | 329 | 350 | 48 | 0.94 | |
| PBS | 329 | 495 | - | - | |
| BOSm | Solid State | 350 | 505 | 2 | 0.81 |
| Acetonitrile | 329 | 350 | 51 | 1.05 | |
| PBS | 329 | 363 | 12 | 1.10 | |
| BOSp | Solid State | 350 | 465 | 25 | 1.25 |
| Acetonitrile | 329 | 350 | 64 | 1.11 | |
| PBS | 329 | 359 | 24 | 1.19 |
Data adapted from a study on 2-(hydroxyphenyl)benzoxazole fluorosulfate (B1228806) derivatives, where BOSo, BOSm, and BOSp are ortho-, meta-, and para-substituted derivatives, respectively. PBS refers to phosphate-buffered saline. researchgate.netresearchgate.net
The photophysical properties of this compound are expected to exhibit a significant dependence on the polarity of the surrounding medium, a phenomenon known as solvatochromism. This behavior is a strong indicator of a change in the dipole moment of the molecule upon electronic excitation.
In many 2-arylbenzoxazole derivatives, the absorption spectra show little sensitivity to solvent polarity, suggesting that the ground-state dipole moment is not significantly altered by the solvent environment. nih.gov However, the fluorescence spectra often display a pronounced red-shift (bathochromic shift) as the solvent polarity increases. nih.gov This indicates a substantial increase in the dipole moment in the excited state compared to the ground state, which is characteristic of an intramolecular charge transfer (ICT) character in the excited state. nih.gov
The solvatochromic shifts can be analyzed using the Lippert-Mataga equation, which relates the Stokes shift to the dielectric constant and refractive index of the solvent, allowing for the estimation of the change in dipole moment upon excitation. nih.gov For many benzoxazole derivatives, a large excited-state dipole moment has been observed, confirming the formation of an ICT excited state. nih.gov
The photoluminescence of this compound is also anticipated to be sensitive to temperature variations. In related systems, temperature-dependent fluorescence studies have revealed insights into the competition between radiative and non-radiative decay pathways.
For some molecules exhibiting twisted intramolecular charge transfer (TICT) states, a decrease in temperature can lead to a blue-shifted and more intense fluorescence. nih.gov This is attributed to the freezing of the solvent matrix, which hinders the molecular rotations necessary to form the lower-energy, often less emissive, TICT state from the initially formed locally excited (LE) state. nih.gov As the temperature increases, the viscosity of the medium decreases, facilitating the conformational changes that lead to the formation of the TICT state, which can result in a red-shifted and less intense emission.
Fluorescence Quantum Yield and Radiative/Non-Radiative Decay Lifetime Measurements
The fluorescence quantum yield (Φf) is a critical parameter that quantifies the efficiency of the emission process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. The quantum yield, along with the fluorescence lifetime (τf), provides information about the rates of radiative (kr) and non-radiative (knr) decay from the excited state.
The radiative decay rate is an intrinsic property of the molecule and is related to the oscillator strength of the electronic transition. The non-radiative decay rate encompasses all other processes that deactivate the excited state without the emission of a photon, such as internal conversion and intersystem crossing.
For many 2-phenylbenzoxazole (B188899) derivatives, high fluorescence quantum yields have been reported, making them efficient emitters. mdpi.comrsc.org The introduction of a benzoxazolyl group into an aromatic hydrocarbon generally enhances the fluorescence by increasing the rate of the radiative process. lookchem.com
Table 2: Illustrative Radiative and Non-Radiative Decay Parameters for a Benzoxazole Derivative
| Parameter | Description | Typical Value/Relationship |
| Φf | Fluorescence Quantum Yield | Φf = kr / (kr + knr) |
| τf | Fluorescence Lifetime | τf = 1 / (kr + knr) |
| kr | Radiative Decay Rate | kr = Φf / τf |
| knr | Non-Radiative Decay Rate | knr = (1 - Φf) / τf |
This table provides the fundamental relationships between these photophysical parameters.
Excited-State Dynamics and Energy Transfer Mechanisms
The behavior of this compound in the excited state is governed by complex dynamics, including intramolecular charge transfer and potentially other processes like excited-state intramolecular proton transfer, depending on the specific molecular structure and environment.
The presence of the electron-donating benzoxazole moiety and the electron-withdrawing methyl benzoate (B1203000) group connected through a π-system strongly suggests the possibility of intramolecular charge transfer (ICT) upon photoexcitation. In such a process, electronic excitation leads to a redistribution of electron density from the donor part of the molecule to the acceptor part. nih.gov
The significant solvatochromism observed in the fluorescence of related compounds provides strong evidence for an ICT state. nih.gov The excited state possesses a more polar character than the ground state, leading to its stabilization in polar solvents and a consequent red-shift in the emission spectrum. nih.gov In some cases, the ICT state can be a "twisted" conformation (TICT), where parts of the molecule rotate relative to each other in the excited state.
Excited-state intramolecular proton transfer (ESIPT) is a photophysical process that can occur in molecules containing both a proton-donating group (like a hydroxyl group) and a proton-accepting group in close proximity. nih.gov Upon excitation, a proton is transferred from the donor to the acceptor, leading to the formation of a transient tautomer that is responsible for a large Stokes-shifted fluorescence. nih.gov
For this compound, which lacks a hydroxyl or similar proton-donating group ortho to the benzoxazole linkage, ESIPT is not the primary excited-state deactivation pathway. The dominant process is expected to be ICT. In contrast, for 2-(2'-hydroxyphenyl)benzoxazole, ESIPT is a well-established phenomenon. nih.govresearchgate.netacs.org The absence of the acidic proton in the target molecule means that the excited-state dynamics will be governed by charge redistribution rather than proton transfer. Theoretical studies on related systems have shown that in the absence of a proton-donating group, the emission is primarily associated with ICT. researchgate.net
Twisted Intramolecular Charge Transfer (TICT) Processes
The phenomenon of Twisted Intramolecular Charge Transfer (TICT) is a critical photophysical process that can occur in molecules possessing both electron-donating and electron-accepting moieties linked by a single bond that allows for torsional rotation. In the case of this compound, the benzoxazole group can be considered the electron-donating part, while the methyl benzoate group acts as the electron acceptor.
Upon photoexcitation, the molecule is promoted to a locally excited (LE) state. In polar solvents, a subsequent intramolecular electron transfer from the benzoxazole moiety to the methyl benzoate moiety can occur. This charge separation is often accompanied by a twisting motion around the single bond connecting the two aromatic systems. This twisted, charge-separated state is known as the TICT state. The formation of the TICT state is highly dependent on the polarity of the solvent, as polar solvents can stabilize the charge-separated state, facilitating the transition from the LE state to the TICT state.
A key characteristic of compounds exhibiting TICT is dual fluorescence, where emission from both the LE and TICT states can be observed. The emission from the LE state is typically a higher-energy, shorter-wavelength fluorescence, while the emission from the TICT state is a lower-energy, red-shifted, and often broader fluorescence band. The intensity of the TICT emission generally increases with increasing solvent polarity. This solvatochromic shift is a strong indicator of the formation of a TICT state with a large dipole moment. nih.gov
The table below provides illustrative data on the potential solvatochromic effects on the fluorescence emission of this compound, based on the behavior of similar compounds.
Table 1: Illustrative Fluorescence Emission Maxima (λem) of this compound in Solvents of Varying Polarity
| Solvent | Polarity (ET(30)) | LE Emission (nm) | TICT Emission (nm) |
|---|---|---|---|
| Cyclohexane | 31.2 | ~400 | - |
| Toluene | 33.9 | ~410 | - |
| Dichloromethane | 41.1 | ~425 | ~480 |
| Acetonitrile | 46.0 | ~420 | ~520 |
| Methanol | 55.5 | ~415 | ~550 |
Disclaimer: The data in this table is illustrative and based on the typical behavior of benzoxazole derivatives exhibiting TICT. Specific experimental values for this compound are not available in the cited literature.
Material Science and Analytical Chemistry Applications of Methyl 4 1,3 Benzoxazol 2 Yl Benzoate
Development of Fluorescent Optical Materials and Probes
The inherent fluorescence of the 2-arylbenzoxazole core is a key feature driving its application in optical materials. These compounds are known for their ability to absorb ultraviolet (UV) light and re-emit it in the visible spectrum, a property that is harnessed for creating fluorescent materials and probes.
Fluorescent brightening agents (FBAs), also known as optical brighteners, are chemical compounds that absorb light in the UV and violet regions of the electromagnetic spectrum and re-emit it in the blue region through fluorescence. This process makes materials appear whiter and brighter. Benzoxazole (B165842) derivatives are a well-established class of FBAs, valued for their strong fluorescence and excellent thermal and photostability, making them suitable for applications in plastics, textiles, and coatings. Compounds like 2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene are used commercially for this purpose. The function of these agents is to counteract the natural yellowing of materials by adding blue light, which results in a visually whiter appearance. Given its 2-arylbenzoxazole structure, Methyl 4-(1,3-benzoxazol-2-yl)benzoate is expected to possess the requisite fluorescent properties to function as an effective FBA, though its specific performance would depend on factors like its quantum yield and absorption/emission spectra in various material matrices.
Table 1: Examples of Benzoxazole-Based Fluorescent Brightening Agents
| Compound Name | Common Name | Application Areas |
|---|---|---|
| 2,2'-(4,4'-stilbene)dibenzoxazole | OB-1 | Plastics (PVC, Polyester), Coatings |
| 2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene | OB | Plastics, Synthetic Fibers |
This table presents data for structurally related benzoxazole compounds to illustrate their application as fluorescent brightening agents.
A chromophore is the part of a molecule responsible for its color. The color arises when a molecule absorbs certain wavelengths of visible light and transmits or reflects others. The 2-arylbenzoxazole scaffold, with its conjugated system of double bonds, acts as a potent chromophore. The absorption and emission properties can be tuned by modifying the substituents on both the benzoxazole and the phenyl rings. This tunability allows for the design of dyes with specific colors and properties for various applications, including textiles, lasers, and sensors. The ester group in this compound acts as an auxochrome that can modify the chromophore's properties, potentially influencing its color and dyeing characteristics.
Organic Light-Emitting Diode (OLED) Components and Dopants
The electroluminescent properties of benzoxazole derivatives have made them attractive candidates for use in organic light-emitting diodes (OLEDs). They can be employed in various roles within the device architecture, including as emitters, host materials, and charge transporters.
Efficient charge transport is critical for the performance of OLEDs. Hole-transporting layers (HTLs) and electron-transporting layers (ETLs) are essential for ensuring that electrons and holes injected from the electrodes can travel to the emissive layer and recombine to produce light. The electronic properties of benzoxazole derivatives can be tailored to facilitate either electron or hole transport. For instance, some benzobisoxazole-based compounds have been shown to exhibit ambipolar transport properties, meaning they can transport both electrons and holes effectively. Other research has focused on developing specific benzoxazole derivatives as either hole transport or electron transport materials in OLEDs. The suitability of this compound as a charge-transporting material would depend on the energy levels of its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) relative to other materials in the OLED stack.
Table 2: Charge Transport Properties of Representative Benzoxazole-Based Materials
| Compound Type | Role in OLED | Mobility (cm²/V·s) | Reference Compound Example |
|---|---|---|---|
| Benzobisoxazole Derivative | Ambipolar (Electron & Hole Transport) | 10⁻⁶–10⁻⁵ | 4,8-bis(3,5-di(pyridin-3-yl)phenyl)-2,6-dimethylbenzo[1,2-d:4,5-d']bis(oxazole) |
This table provides examples of charge transport properties for different classes of benzoxazole derivatives used in OLED research.
The core function of an OLED is the emission of light, and the efficiency and color of this emission are paramount. 2-Arylbenzoxazoles are highly luminescent and their emission color can be tuned from the blue to the green region of the spectrum by chemical modification. Research into various 2-phenylbenzoxazole (B188899) derivatives has demonstrated that high fluorescence quantum yields can be achieved. For example, a para-substituted fluorosulfate (B1228806) derivative of 2-phenylbenzoxazole was reported to have a quantum yield of up to 64% in acetonitrile. The introduction of different functional groups allows for the fine-tuning of the emission wavelength and the enhancement of luminescence efficiency. The methyl benzoate (B1203000) substituent on this compound would influence the molecule's electronic structure, thereby affecting its emission color and quantum efficiency, making it a candidate for use as an emitter or dopant in OLEDs.
Chemical Sensing and Chemodosimeter Development
The fluorescence of benzoxazole derivatives can be sensitive to the local chemical environment. This property can be exploited to develop fluorescent chemical sensors and chemodosimeters. A fluorescent sensor interacts reversibly with an analyte, causing a detectable change in its fluorescence intensity or wavelength. A chemodosimeter, in contrast, undergoes an irreversible chemical reaction with the analyte, which produces a fluorescent signal.
Benzoxazole-based structures have been incorporated into molecules designed to detect various species. For example, 2-(nitroaryl)benzoxazole derivatives have been developed as fluorogenic substrates for detecting nitroreductase activity in microorganisms; the enzymatic reduction of the nitro group leads to a highly fluorescent product. This demonstrates that the benzoxazole core can act as a signaling unit in a probe that is activated by a specific chemical or biological event. The ester functionality in this compound could potentially be used as a reactive site for developing chemodosimeters, for instance, through hydrolysis or other chemical transformations triggered by a specific analyte.
Detection of Specific Analytes via Optical Response
Benzoxazole-containing compounds are known for their fluorescent properties, which can be modulated by the presence of specific analytes. This forms the basis of their application in optical sensing. The benzoxazole core can act as a fluorophore, and its emission characteristics can be altered upon interaction with metal ions or other guest molecules.
One notable example within the broader class of benzoxazole derivatives is a macrocyclic chemosensor incorporating a 1,3-bis(benzo[d]oxazol-2-yl)phenyl (BBzB) fluorophore. This compound has been shown to be an effective sensor for the detection of zinc (Zn²⁺) and cadmium (Cd²⁺) ions in aqueous media. mdpi.com The detection mechanism relies on a process known as photoinduced electron transfer (PET). In the absence of the target metal ions, the fluorescence of the benzoxazole unit is quenched. However, upon coordination with Zn²⁺ or Cd²⁺, the PET process is inhibited, leading to a "turn-on" fluorescence response, also known as a chelation-enhanced fluorescence (CHEF) effect. mdpi.com
While direct studies on this compound as an optical sensor are not extensively documented, its structural similarity to other fluorescent benzoxazoles suggests potential for similar applications. The presence of the benzoxazole fluorophore and the methyl benzoate group, which can influence the electronic properties of the molecule, could be exploited for the design of new chemosensors.
| Analyte | Sensing Mechanism | Observed Optical Response | Reference Compound |
| Zn²⁺ | Chelation-Enhanced Fluorescence (CHEF) | Fluorescence "turn-on" | Benzoxazole-containing macrocycle |
| Cd²⁺ | Chelation-Enhanced Fluorescence (CHEF) | Fluorescence "turn-on" | Benzoxazole-containing macrocycle |
| Cu²⁺ | Fluorescence Quenching | Decrease in fluorescence intensity | Benzoxazole-containing macrocycle |
| Pb²⁺ | Fluorescence Quenching | Decrease in fluorescence intensity | Benzoxazole-containing macrocycle |
| Hg²⁺ | Fluorescence Quenching | Decrease in fluorescence intensity | Benzoxazole-containing macrocycle |
Mechanistic Studies of Sensor Selectivity and Sensitivity
The selectivity and sensitivity of benzoxazole-based sensors are governed by a combination of factors, including the nature of the fluorophore, the binding affinity of the receptor site for the analyte, and the efficiency of the signal transduction mechanism.
Selectivity: The selective binding of an analyte is often achieved by designing a receptor cavity or a set of binding atoms that have a high affinity for the target species. In the case of the benzoxazole macrocycle sensor for Zn²⁺ and Cd²⁺, the tetra-amine chain of the macrocycle provides a suitable coordination environment for these ions. mdpi.com The size of the macrocyclic cavity and the electronic properties of the donor atoms are tailored to favor the binding of specific metal ions. Theoretical studies, such as Density Functional Theory (DFT) calculations, can be employed to model the binding interactions and predict the selectivity of a sensor for different analytes. mdpi.com
Sensitivity: The sensitivity of a fluorescent chemosensor is determined by the change in fluorescence intensity upon analyte binding. A highly sensitive sensor will exhibit a large change in emission even at low analyte concentrations. The efficiency of the PET process is a key factor influencing sensitivity. In the "off" state, efficient PET leads to low background fluorescence. Upon analyte binding, a significant inhibition of PET results in a large "turn-on" signal, enhancing the sensitivity of detection.
The quantum yield of fluorescence is another important parameter. Benzoxazole derivatives can exhibit high quantum yields, which contributes to the brightness of the fluorescent signal and improves the signal-to-noise ratio in detection measurements. For example, a series of 4-(1,3-benzoxazol-2-yl)-2-phenylnaphtho[1,2-d] scirp.orgscirp.orgoxazole derivatives have been synthesized and shown to have excellent quantum yields. researchgate.net
Corrosion Inhibition Studies (Non-biological)
Benzoxazole and its derivatives have been recognized as effective corrosion inhibitors for various metals and alloys in aggressive environments, particularly in acidic media. scirp.orgscirp.org The inhibitory action of these organic compounds is attributed to their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive environment.
Adsorption Mechanism on Metal Surfaces
The adsorption of benzoxazole derivatives on a metal surface is a complex process that can involve both physical adsorption (physisorption) and chemical adsorption (chemisorption). The mechanism of adsorption is influenced by several factors, including the nature of the metal, the composition of the corrosive medium, the temperature, and the molecular structure of the inhibitor.
The benzoxazole molecule possesses several features that facilitate its adsorption onto metal surfaces. The presence of heteroatoms such as nitrogen and oxygen with lone pairs of electrons, as well as the π-electrons in the aromatic rings, allows the molecule to interact with the vacant d-orbitals of the metal atoms. ui.edu.ng This can lead to the formation of coordinate bonds and chemisorption.
Studies on various benzoxazole derivatives have shown that their adsorption often follows the Langmuir adsorption isotherm. scirp.orgscirp.org This model assumes the formation of a monolayer of the inhibitor on the metal surface. The adsorption process is typically spontaneous.
The nature of the substituents on the benzoxazole ring can significantly influence the adsorption process and, consequently, the inhibition efficiency. Electron-donating groups can increase the electron density on the molecule, enhancing its ability to donate electrons to the metal surface and promoting stronger adsorption. Conversely, electron-withdrawing groups may have the opposite effect. In the case of this compound, the methyl benzoate group can influence the electronic distribution within the molecule and its interaction with the metal surface.
| Adsorption Characteristic | Description | Supporting Evidence |
| Adsorption Type | Mixed physisorption and chemisorption | The presence of heteroatoms (N, O) and π-electrons in the benzoxazole ring facilitates interaction with metal d-orbitals. |
| Adsorption Isotherm | Langmuir Adsorption Isotherm | Studies on various benzoxazole derivatives show a good fit to this model, indicating monolayer adsorption. scirp.orgscirp.org |
| Driving Force | Spontaneous adsorption | The interaction between the inhibitor molecule and the metal surface is thermodynamically favorable. |
| Influencing Factors | Molecular structure, metal type, corrosive medium, temperature | The nature of substituents on the benzoxazole ring and the experimental conditions affect the adsorption process. |
Electrochemical Performance in Material Protection
Electrochemical techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) are widely used to evaluate the performance of corrosion inhibitors. These methods provide valuable insights into the mechanism of inhibition and the effectiveness of the protective film formed on the metal surface.
Potentiodynamic Polarization: Potentiodynamic polarization studies have shown that benzoxazole derivatives typically act as mixed-type inhibitors. scirp.orgscirp.org This means that they inhibit both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. The presence of the inhibitor leads to a decrease in the corrosion current density (i_corr) and a shift in the corrosion potential (E_corr). The degree of inhibition is dependent on the concentration of the inhibitor, with higher concentrations generally providing better protection.
Electrochemical Impedance Spectroscopy (EIS): EIS measurements provide information about the resistance of the protective film and the kinetics of the corrosion process. In the presence of a benzoxazole inhibitor, the charge transfer resistance (R_ct) typically increases, indicating a slowing down of the corrosion reactions. Concurrently, the double-layer capacitance (C_dl) tends to decrease, which is attributed to the replacement of water molecules at the metal-solution interface by the inhibitor molecules, leading to a thicker and more protective film.
| Electrochemical Parameter | Effect of Benzoxazole Inhibitor | Interpretation |
| Corrosion Current Density (i_corr) | Decreases | Reduction in the rate of corrosion. |
| Corrosion Potential (E_corr) | Shifts | Indicates a mixed-type inhibition mechanism. scirp.orgscirp.org |
| Charge Transfer Resistance (R_ct) | Increases | Slower corrosion kinetics due to the protective film. |
| Double-Layer Capacitance (C_dl) | Decreases | Formation of a thicker and more compact protective layer on the metal surface. |
Future Research Directions and Advanced Methodologies in Benzoxazole Chemistry
Exploration of Novel Synthetic Pathways with Green Chemistry Principles
The synthesis of benzoxazole (B165842) derivatives is increasingly guided by the principles of green chemistry, aiming to reduce waste, minimize energy consumption, and use less hazardous materials. nih.govbohrium.comresearchgate.net Research focuses on replacing traditional methods that often require harsh conditions and toxic reagents. researchgate.net
Key strategies in the green synthesis of benzoxazoles include:
Eco-friendly Solvents: Utilizing benign solvents like water or ethanol, or conducting reactions under solvent-free conditions. nih.govbohrium.com
Alternative Energy Sources: Employing microwave irradiation and ultrasound sonication to accelerate reactions, often leading to higher yields and shorter reaction times compared to conventional heating. nih.govnih.govmdpi.com
Reusable Catalysts: Developing and using heterogeneous catalysts, such as nanocatalysts and ionic liquids supported on nanoparticles, which can be easily recovered and reused, reducing waste and cost. nih.govbohrium.comnih.govijpbs.com For instance, a magnetic nanocatalyst has been shown to be effective for several cycles with only a slight decrease in performance. bohrium.comnih.gov
One-Pot Reactions: Designing synthetic routes where multiple steps are performed in a single reactor, which avoids the need for isolating intermediates and reduces solvent usage and waste generation. ijpbs.comorganic-chemistry.org
These green approaches are not only environmentally beneficial but also often offer advantages in terms of operational simplicity and efficiency. nih.govorganic-chemistry.org
Table 1: Examples of Green Synthetic Methods for Benzoxazole Derivatives
| Catalyst/Method | Reactants | Energy Source | Key Advantages |
|---|---|---|---|
| Brønsted acidic ionic liquid gel | 2-aminophenol and aldehydes | Conventional Heating (130 °C) | Solvent-free, reusable catalyst, high yields (85-98%). nih.gov |
| TiO2–ZrO2 | 2-aminophenol and aromatic aldehyde | Conventional Heating (60 °C) | Green catalyst, short reaction time (15-25 min), high yields (83-93%). nih.gov |
| Imidazolium chlorozincate (II) ionic liquid on Fe3O4 nanoparticles | 2-aminophenols and aromatic aldehydes | Ultrasound Sonication (70 °C) | Solvent-free, rapid reaction (30 min), high yields (up to 90%), reusable magnetic catalyst. bohrium.comnih.gov |
| Microwave Irradiation | 2-aminophenol, isothiocyanates, and H2O2 | Microwave (100 °C) | Use of water as an oxidant, short reaction time (10 min), high yields (88-98%). nih.gov |
Advanced Characterization Techniques for Dynamic Processes
Understanding the intricate dynamic processes of benzoxazole derivatives, from their formation to their behavior in functional systems, requires sophisticated characterization techniques. Researchers are moving beyond static analysis to probe molecular motions and reaction pathways in real-time.
Computational methods like Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations are crucial for elucidating the dynamic behavior of benzoxazole-based systems. nih.govresearchgate.net For example, DFT calculations can model the electronic structure in excited states, while MD simulations can investigate molecular stability and interactions in solution. nih.govresearchgate.net These computational studies have been used to understand the complex photochemical and thermal isomerization processes in bis(benzoxazole)-based molecular motors, revealing multiple reaction pathways and interconverting conformers. nih.govacs.org
Experimental techniques are also being applied to validate and complement these computational findings. Low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy can be used to observe the presence of different stable conformations that are predicted by simulations. acs.org For faster processes, techniques like transient absorption spectroscopy can monitor the formation and decay of short-lived intermediates upon photoexcitation, providing insights into the dynamics of excited states. acs.org
Integration of Machine Learning in Structure-Property Prediction
The integration of machine learning (ML) is set to revolutionize the design and discovery of new benzoxazole derivatives. By analyzing large datasets, ML models can identify complex structure-property relationships, accelerating the development of molecules with desired characteristics and reducing the reliance on costly and time-consuming experimental work. nih.gov
One of the most established approaches is Quantitative Structure-Activity Relationship (QSAR) modeling. nih.govresearchgate.netchemijournal.comtandfonline.com 3D-QSAR studies, using techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), generate predictive models for the biological activity of benzoxazole derivatives. nih.govtandfonline.com These models help in understanding how different steric and electronic fields of a molecule influence its activity, guiding the design of more potent compounds. nih.gov
Beyond QSAR, other ML algorithms are being employed:
Random Forest, LightGBM, and XGBoost: These models can predict photophysical properties, such as maximum absorption and emission wavelengths, by using molecular fingerprints as inputs. nih.gov
Gaussian Processes and Tree-based methods: These have been shown to be effective for predicting various drug properties, including those of heterocyclic compounds. arxiv.org
A key aspect of modern ML applications is interpretability. Techniques like SHapley Additive exPlanations (SHAP) analysis can reveal which molecular substructures are most influential in determining a specific property, providing actionable insights for chemists to rationally design new molecules. nih.gov
Table 2: Application of Machine Learning Models in Benzoxazole Research
| Machine Learning Model | Application | Predicted Property | Key Finding |
|---|---|---|---|
| CoMFA/CoMSIA (3D-QSAR) | Anticancer agent design | Inhibitory activity (pIC50) | Identified key steric and electrostatic features for improved activity. nih.gov |
| Random Forest | Photophysical property prediction | Maximum absorption and emission wavelengths | Achieved high prediction accuracy (R² > 0.89) and identified key structural drivers for red-shifted emissions. nih.gov |
| QSAR | Antimicrobial activity prediction | Minimum Inhibitory Concentration (MIC) | Topological parameters were found to be highly relevant for the antimicrobial activity of benzoxazole derivatives. researchgate.net |
Tailoring Molecular Architectures for Specific Optoelectronic Properties
Benzoxazole derivatives are highly valued for their fluorescent and optoelectronic properties, making them key components in materials for organic light-emitting diodes (OLEDs), fluorescent probes, and sensors. mdpi.com Future research is focused on the rational design of molecular architectures to precisely control these properties.
The core strategy involves creating donor–π–acceptor (D–π–A) systems, where the benzoxazole moiety can act as part of the π-conjugated bridge or as an acceptor group. mdpi.com By systematically modifying the donor and acceptor strengths and extending the π-conjugated system, researchers can tune the intramolecular charge transfer (ICT) characteristics, which directly influences the absorption and emission wavelengths, Stokes shift, and quantum yield. mdpi.comfrontiersin.org
Key design principles include:
Modifying Donor/Acceptor Groups: Introducing strong electron-donating groups (like amines) or electron-withdrawing groups (like nitro or cyano) can significantly alter the electronic properties and shift the emission color. mdpi.com
Extending π-Conjugation: Lengthening the π-spacer between the donor and acceptor units generally leads to red-shifted absorption and emission spectra. mdpi.com
Creating Multi-branched Structures: Designing molecules with multiple D–π–A branches can enhance properties like two-photon absorption (2PA), which is highly desirable for applications in bio-imaging and photodynamic therapy. rsc.org
Computational tools, particularly DFT and Time-Dependent DFT (TD-DFT), are indispensable for predicting how structural modifications will impact the optical and electronic properties, enabling virtual screening before synthesis. researchgate.netmdpi.com
Table 3: Structure-Property Relationships in Optoelectronic Benzoxazole Derivatives
| Molecular Architecture | Structural Modification | Resulting Optoelectronic Property | Potential Application |
|---|---|---|---|
| D–π–A | Introduction of a nitro acceptor group | Enhanced nonlinear optical (NLO) response and red-shifted absorption. mdpi.com | Optical switching, signal modulation |
| D–π–A | Combination of two benzoxazole units with a 5-nitro-2-oxo acceptor | Significant increase in dipole moment, polarizability, and hyperpolarizability. mdpi.com | High-performance light-emitting and energy-conversion devices |
| Multi-branched D–π–A | Stemming multiple branches from a central core | Greatly enhanced two-photon absorption cross-section. rsc.org | Bio-imaging, targeted phototherapy |
Multi-Scale Modeling Approaches for Complex Systems
To accurately predict the performance of benzoxazole-based materials in real-world applications, it is often necessary to understand their behavior across multiple length and time scales. manchester.ac.ukresearchgate.net Multi-scale modeling integrates different computational techniques, each suited for a specific scale, to build a comprehensive picture of a complex system. manchester.ac.ukresearchgate.net
This hierarchical approach can bridge the gap from the molecular to the macroscopic level:
Quantum Mechanics (QM): At the most fundamental level, methods like DFT are used to calculate the electronic properties of individual molecules, such as energy levels (HOMO/LUMO), charge distributions, and electronic couplings between adjacent molecules. kit.edu This is essential for understanding charge transport and optical properties.
Molecular Dynamics (MD) and Monte Carlo (MC) Simulations: At the mesoscale, these methods use the parameters derived from QM calculations to simulate the behavior of large ensembles of molecules. manchester.ac.ukkit.edu This allows for the prediction of bulk material properties, such as morphology, phase behavior, and the dynamics of molecular packing in thin films. kit.edu
Continuum Models: At the macroscopic level, information from the smaller scale simulations can be used to parameterize continuum models (e.g., finite element analysis) to simulate the performance of a complete device, such as an OLED. researchgate.net
This multi-scale approach is crucial for tackling complex problems like predicting the efficiency and degradation of OLEDs, where both the electronic properties of the individual benzoxazole molecules and the bulk morphology of the emissive layer play a critical role. kit.edu By linking these scales, researchers can gain a deeper understanding of structure-property-performance relationships, leading to the more efficient design of advanced materials. researchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
